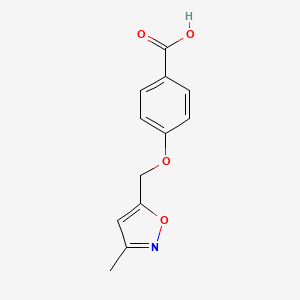
4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid is a chemical compound that features a benzoic acid moiety linked to a 3-methylisoxazole ring via a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid typically involves the reaction of 3-methylisoxazole with a suitable benzoic acid derivative. One common method includes the use of a methoxy group as a linker. The reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable synthetic routes that minimize cost and maximize yield. The use of eco-friendly and sustainable methods is becoming increasingly important in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes.
Industry: It can be used in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid: This compound has a similar structure but with an additional methyl group on the isoxazole ring.
(4-Iodo-3-methylisoxazol-5-yl)methanol: This compound features an iodine atom, which can significantly alter its reactivity and applications.
Uniqueness
4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H11NO4 |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid |
InChI |
InChI=1S/C12H11NO4/c1-8-6-11(17-13-8)7-16-10-4-2-9(3-5-10)12(14)15/h2-6H,7H2,1H3,(H,14,15) |
Clave InChI |
LFYQZAJDQDRNJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)COC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















